molecular formula C14H12ClNO4 B8554480 4-Chloro-2-{[(2,5-dimethylfuran-3-yl)carbonyl]amino}benzoic acid

4-Chloro-2-{[(2,5-dimethylfuran-3-yl)carbonyl]amino}benzoic acid

Cat. No.: B8554480
M. Wt: 293.70 g/mol
InChI Key: NKKRNPNFBWBGIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-{[(2,5-dimethylfuran-3-yl)carbonyl]amino}benzoic acid is a useful research compound. Its molecular formula is C14H12ClNO4 and its molecular weight is 293.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H12ClNO4

Molecular Weight

293.70 g/mol

IUPAC Name

4-chloro-2-[(2,5-dimethylfuran-3-carbonyl)amino]benzoic acid

InChI

InChI=1S/C14H12ClNO4/c1-7-5-11(8(2)20-7)13(17)16-12-6-9(15)3-4-10(12)14(18)19/h3-6H,1-2H3,(H,16,17)(H,18,19)

InChI Key

NKKRNPNFBWBGIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=C(C=CC(=C2)Cl)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 2 mL vial, methyl 2-amino-4-chlorobenzoate (7.4 mg, 40 μmol) was dissolved into a mixture of 655 μL DCE and 120 μL DMA, followed by addition of DIPEA (600 μmol, 15 eq.). 2,5-Dimethylfuran-3-carboxylic acid (16.8 mg, 120 μmol, 3 eq.) and POCl3 (18.2 mg, 120 μmol, 3 eq.) were added. The reaction mixture was capped and stirred at room temperature overnight. Another 700 μL of DCE was added to the reaction mixture along with the following resin bound reagents: a resin bound diethylene triamine (PL-DETA, Polymer Labs, 297 μmol, 7.4 eq.) and a hydroxide ion exchange resin (PL-MP Hydroxide, Polymer Labs, 800 μmol, 20 eq.). The vial was recapped and shaken at room temperature overnight. The resin in the reaction mixture was filtered off, rinsed with 300 μL of MeOH and discarded. The combined filtrates were concentrated down in vacuo. The residue was re-dissolved into 1 mL of DMA and 280 μL of 1M aqueous NaOH. The solution was stirred at room temperature overnight. The desired product was isolated directly from this solution via reverse phase C18 preparative HPLC (water/acetonitrile w/0.1% formic acid, 30%-100% eluant gradient) to yield the final product (2.3 mg, 95% purity). MS (EI) for C14H12ClNO4: 294 (M+H).
Name
Quantity
700 μL
Type
solvent
Reaction Step One
Quantity
7.4 mg
Type
reactant
Reaction Step Two
Name
Quantity
655 μL
Type
solvent
Reaction Step Two
Name
Quantity
120 μL
Type
solvent
Reaction Step Two
Name
Quantity
600 μmol
Type
reactant
Reaction Step Three
Quantity
16.8 mg
Type
reactant
Reaction Step Four
Name
Quantity
18.2 mg
Type
reactant
Reaction Step Four
Quantity
297 μmol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
hydroxide ion
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Yield
30%

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